Desmethyl piroxicam
Description
Role as a Specified Impurity in Pharmaceutical Science
In the realm of pharmaceutical science, desmethyl piroxicam (B610120) holds particular importance as a specified impurity of piroxicam. It is commonly designated as "Piroxicam Impurity B" or "Piroxicam EP Impurity B" by pharmacopoeial standards, such as those set by the European Pharmacopoeia (EP) ontosight.aiscbt.comclearsynth.compharmaffiliates.comveeprho.comallmpus.compharmaffiliates.com. Regulatory bodies worldwide establish strict limits for impurities in pharmaceutical products to ensure patient safety and drug efficacy. The presence of desmethyl piroxicam, even in trace amounts, must be monitored and controlled within these specified limits during the manufacturing and quality control processes of piroxicam-containing drug products ontosight.aiclearsynth.com. Consequently, this compound serves as a critical reference standard for analytical method development, validation, and routine quality control testing, including applications for Abbreviated New Drug Applications (ANDA) and commercial production clearsynth.comveeprho.comallmpus.com.
Historical Overview of this compound Identification and Study
The identification and study of this compound are intrinsically linked to the development of analytical techniques capable of separating and quantifying piroxicam and its related substances. High-performance liquid chromatography (HPLC) has emerged as a cornerstone technique for this purpose, enabling the detection and measurement of impurities like this compound in both bulk drug substances and finished pharmaceutical formulations ufrgs.brsigmaaldrich.comingentaconnect.combch.roresearchgate.netajphs.com. Early research into piroxicam's metabolic pathways and impurity profiles would have necessitated the development of sensitive chromatographic methods. Over time, as regulatory expectations for drug purity increased, this compound was formally recognized and characterized as a specified impurity. Its chemical identity has been established, with a Chemical Abstracts Service (CAS) registry number of 65897-46-3 and a defined chemical structure clearsynth.comveeprho.compharmaffiliates.comchemical-suppliers.eu. The availability of characterized reference standards for this compound has been pivotal in advancing the analytical methodologies used to ensure the quality and safety of piroxicam products.
Data Tables
Table 1: Identification and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65897-46-3 | clearsynth.comveeprho.compharmaffiliates.comchemical-suppliers.eu |
| Chemical Name | 4-Hydroxy-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | clearsynth.comveeprho.comallmpus.compharmaffiliates.com |
| Synonyms | Piroxicam Impurity B, Piroxicam EP Impurity B, N-Desmethyl Piroxicam, 4-Hydroxy-N-2-pyridinyl-2H-1,2-benzothiazine | clearsynth.comveeprho.comallmpus.compharmaffiliates.comchemical-suppliers.eu |
| Molecular Formula | C₁₄H₁₁N₃O₄S | scbt.comallmpus.comchemical-suppliers.eu |
| Molecular Weight | 317.32 g/mol | scbt.comallmpus.comchemical-suppliers.eu |
| Chemical Class | Benzothiazine, Pyridine (B92270) derivative | nih.govepa.gov |
Compound List
Piroxicam
this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13-9-5-1-2-6-10(9)22(20,21)17-12(13)14(19)16-11-7-3-4-8-15-11/h1-8,17-18H,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXYFCIBSPQECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=CC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216104 | |
| Record name | Desmethyl piroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65897-46-3 | |
| Record name | Desmethyl piroxicam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065897463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyl piroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL PIROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O66304CXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Biotransformation of Piroxicam Leading to Desmethyl Piroxicam
Primary Metabolic Routes of Piroxicam (B610120) and Metabolite Formation
The majority of piroxicam metabolism follows well-defined pathways, leading to the formation of its principal metabolites.
The most significant metabolic pathway for piroxicam involves hydroxylation, primarily occurring at the 5' position of the pyridyl side chain nih.govnih.govpharmgkb.orgresearchgate.netjst.go.jpnih.gov. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform nih.govnih.govpharmgkb.orgebi.ac.ukresearchgate.net. The resulting metabolite, 5'-hydroxypiroxicam (B1141874), is considered inactive and represents the major metabolite of piroxicam nih.govnih.govpharmgkb.orgresearchgate.net. Studies have indicated that CYP2C9 exhibits substrate inhibition kinetics for the hydroxylation of piroxicam . The genetic polymorphism of CYP2C9 significantly influences the metabolism of piroxicam, with individuals carrying variant alleles (*2 or *3) exhibiting reduced metabolic clearance, leading to higher plasma concentrations of the drug researchgate.netijpp.commedscape.com.
Following the hydroxylation of piroxicam to form 5'-hydroxypiroxicam, these hydroxylated metabolites can undergo further conjugation reactions, notably glucuronidation nih.govpharmgkb.orgjst.go.jp. Glucuronidation is a phase II metabolic process where glucuronic acid is attached to the hydroxyl group of the metabolite, forming a glucuronide conjugate. These conjugates are typically more water-soluble, facilitating their excretion from the body, primarily via the urine pharmgkb.orgjst.go.jpfda.gov. While glucuronidation is recognized as a secondary metabolic route for piroxicam's hydroxylated metabolites, the specific enzymes responsible (e.g., UDP-glucuronosyltransferases) have not been explicitly identified in the context of piroxicam metabolism in the reviewed literature nih.govfda.gov.
Hydroxylation to 5'-hydroxypiroxicam via Cytochrome P450 Enzymes (CYP2C9)
N-Demethylation Pathway and Desmethyl Piroxicam Formation
N-demethylation represents a metabolic route where a methyl group is removed from the piroxicam molecule, leading to the formation of this compound.
N-demethylation is described as part of a sequence of reactions involved in piroxicam metabolism iarc.frnih.govnih.gov. However, this pathway is considered minor in humans, with evidence suggesting it is more prominent in animal models iarc.frcolab.ws. The specific enzymes responsible for the N-demethylation of piroxicam to this compound have not been definitively identified or well-documented in human studies nih.govpharmgkb.orgcolab.ws. While CYP2C9 is the primary enzyme for piroxicam hydroxylation, other CYP isoforms might be involved in minor demethylation pathways, though this remains largely uncharacterized.
The metabolism of other non-steroidal anti-inflammatory drugs (NSAIDs) provides context for understanding piroxicam's biotransformation. For instance, naproxen (B1676952), another NSAID, undergoes O-demethylation to form desmethylnaproxen, a process also influenced by CYP2C9 nih.govjst.go.jp. Studies investigating the kinetics of naproxen O-demethylation by CYP2C9 have revealed complex kinetic profiles, including biphasic kinetics and substrate inhibition, which can be influenced by CYP2C9 genetic variants jst.go.jp. While piroxicam's primary route is hydroxylation, the involvement of CYP2C9 in both piroxicam hydroxylation and naproxen O-demethylation highlights the enzyme's broad substrate specificity within the NSAID class. However, the kinetic profiles and specific reactions catalyzed by CYP2C9 can differ significantly between substrates, as seen with the substrate inhibition observed for piroxicam hydroxylation versus the biphasic kinetics for naproxen O-demethylation.
Enzymatic Catalysis of Demethylation Reactions
Minor Metabolic Pathways of Piroxicam
In addition to the major hydroxylation and subsequent glucuronidation pathways, piroxicam undergoes several other minor metabolic transformations. These include cyclodehydration, which can lead to the formation of N-methylsaccharin and saccharin (B28170) iarc.frnih.govnih.govjst.go.jp. Furthermore, a sequence of reactions involving the hydrolysis of the amide linkage, decarboxylation, and ring contraction has been described, particularly in animal studies, and these are considered minor pathways in humans iarc.frnih.govnih.govcolab.ws. The N-demethylation pathway, leading to this compound, also falls under these less significant routes of biotransformation in humans colab.ws.
Pharmacokinetic Profiles of Desmethyl Piroxicam As a Metabolite
Absorption Characteristics of Piroxicam (B610120) and Implications for Metabolite Presence
Piroxicam is readily absorbed following oral administration nih.govnih.govmedcentral.com. While food intake can slow the rate of absorption, it does not significantly affect the extent of absorption iarc.fr. Piroxicam's bioavailability is approximately 20%, largely due to extensive first-pass metabolism in the liver ontosight.ai. This extensive hepatic metabolism is the primary route through which desmethyl piroxicam is formed. Therefore, the initial absorption of piroxicam dictates the quantity of parent drug available for metabolism, consequently influencing the systemic levels and presence of this compound.
Distribution Studies of this compound in Biological Systems
Information specifically detailing the distribution of this compound in biological systems is limited in the provided search results. However, piroxicam itself is known to be highly bound to plasma proteins, primarily albumin (approximately 99%), and has a relatively small volume of distribution (around 0.14 L/kg or 10 L) nih.govnih.govdrugbank.comstephypublishers.com. Despite high plasma protein binding, piroxicam readily penetrates synovial fluid, which is advantageous for its therapeutic action in joints nih.govstephypublishers.com. As a metabolite, this compound's distribution would be influenced by its physicochemical properties, but detailed studies on its specific tissue or fluid distribution are not explicitly found in the provided data.
Influences of Genetic Polymorphism on Piroxicam Metabolism and this compound Levels (e.g., CYP2C9)
Genetic polymorphisms in the cytochrome P450 enzyme CYP2C9 significantly influence piroxicam metabolism and, consequently, the levels of its metabolites, including this compound iarc.frpharmgkb.orgpharmgkb.orgnih.govuspharmacist.com. CYP2C9 is the primary enzyme responsible for the hepatic hydroxylation of piroxicam to its major inactive metabolite, 5'-hydroxypiroxicam (B1141874) pharmgkb.orgnih.gov. While this compound is listed as a metabolite of piroxicam, the specific CYP enzyme responsible for its formation is not explicitly stated in the provided results, though CYP2C9 is central to piroxicam metabolism pharmgkb.orgnih.govpharmgkb.org.
Individuals with reduced CYP2C9 activity (CYP2C9 poor metabolizers, PMs) or intermediate metabolizer (IM) phenotypes exhibit increased exposure to piroxicam and reduced clearance pharmgkb.orgnih.govuspharmacist.com. Studies have shown that subjects with CYP2C92 and CYP2C93 polymorphisms have higher piroxicam systemic levels compared to those with the CYP2C91/1 genotype nih.gov. For instance, individuals with CYP2C91/2, CYP2C91/3, and CYP2C93/3 genotypes showed 1.7-, 1.7-, and 5.3-fold higher piroxicam systemic levels, respectively, than those with the CYP2C91/1 genotype nih.gov. The long half-life of piroxicam (30-86 hours) amplifies these risks in individuals with reduced CYP2C9 metabolism medcentral.compharmgkb.orgnih.gov. Consequently, pharmacogenetic guidelines recommend alternative therapies for CYP2C9 poor and intermediate metabolizers, particularly for drugs with long half-lives like piroxicam, to mitigate potential adverse effects pharmgkb.orguspharmacist.com.
Drug-Drug Interactions Affecting this compound Pharmacokinetics
Drug-drug interactions can affect the pharmacokinetics of piroxicam and, by extension, the formation and levels of its metabolites like this compound. CYP2C9 is a key enzyme involved in piroxicam metabolism pharmgkb.orgnih.gov. Therefore, drugs that inhibit or induce CYP2C9 activity can alter piroxicam's metabolic fate. For example, drugs that inhibit CYP2C9 can lead to increased plasma concentrations of piroxicam and its metabolites pharmgkb.orguspharmacist.com. Conversely, CYP2C9 inducers could potentially decrease metabolite levels.
Furthermore, piroxicam itself can interact with other medications. For instance, concomitant use with drugs that interfere with hemostasis, such as warfarin, aspirin, or SSRIs/SNRIs, increases the risk of bleeding drugs.commedlineplus.gov. Piroxicam may also diminish the antihypertensive effect of ACE inhibitors, ARBs, or beta-blockers drugs.commedlineplus.gov. While these interactions primarily focus on piroxicam's effects, they highlight the complex interplay of drugs within the pharmacokinetic and pharmacodynamic systems, which could indirectly influence metabolite profiles. The metabolism of piroxicam can be decreased by certain drugs, such as agomelatine (B1665654) and abiraterone, while increased by others like efavirenz, affecting the parent drug's availability for metabolism into this compound drugbank.com.
Pharmacodynamics and Biological Activity of Desmethyl Piroxicam
Evaluation of Anti-inflammatory Activity
Piroxicam (B610120) exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis drugbank.com. Studies indicate that piroxicam inhibits COX-1 with an IC50 of 47 μM and COX-2 with an IC50 of 25 μM in human monocytes medchemexpress.com. Desmethyl piroxicam, identified as an impurity and metabolite of piroxicam, is noted to possess a "reversible action to COX" medchemexpress.com. However, direct quantitative evaluations of its anti-inflammatory potency, such as specific IC50 values for COX inhibition or efficacy in animal models of inflammation, are not extensively detailed in the provided literature. Analogous research on desmethyl derivatives of other NSAIDs, such as indomethacin (B1671933) and sulindac (B1681787), suggests that desmethylation can selectively reduce COX inhibitory activity acs.org. This implies that this compound may exhibit diminished COX inhibition compared to its parent compound, piroxicam.
Analgesic Effects
The analgesic properties of piroxicam are closely linked to its COX inhibitory action, which reduces the production of prostaglandins (B1171923) that sensitize pain receptors drugbank.com. While piroxicam has demonstrated significant analgesic efficacy in various clinical settings abcam.comontosight.ai, specific studies detailing the analgesic effects of this compound are limited. The reported "reversible action to COX" medchemexpress.com suggests a potential, albeit possibly reduced, contribution to analgesic mechanisms. Without direct experimental data, the extent of this compound's analgesic activity remains largely uncharacterized.
Antipyretic Properties
Piroxicam is recognized for its antipyretic properties, which are also attributed to its inhibition of prostaglandin synthesis in the central nervous system researchgate.netiarc.frpatsnap.com. Similar to its anti-inflammatory and analgesic effects, direct investigations into the antipyretic capabilities of this compound are not prominently featured in the available research. The general interaction with COX enzymes suggested by its "reversible action to COX" medchemexpress.com could imply some antipyretic potential, but this remains speculative without specific studies.
Mechanisms of Action and Target Interactions (if applicable, distinct from piroxicam)
Piroxicam functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid into prostaglandins drugbank.comresearchgate.neteurekaselect.comnih.gov. Piroxicam exhibits a preference for COX-1, showing approximately 8-fold greater activity against COX-1 than COX-2, with reported IC50 values of 0.76 μM for COX-1 and 8.99 μM for COX-2 abcam.com. Other data indicates IC50 values of 47 μM for COX-1 and 25 μM for COX-2 in human monocytes medchemexpress.com.
This compound's mechanism of action is less clearly defined. It is characterized by a "reversible action to COX" medchemexpress.com, suggesting an interaction with these enzymes. However, research on desmethyl derivatives of other NSAIDs, like indomethacin and sulindac, indicates that the removal of a methyl group can selectively eliminate COX inhibitory activity acs.org. This suggests that this compound may possess reduced COX inhibition compared to piroxicam.
Crucially, the desmethylation of indomethacin and sulindac has been shown to reveal activity at non-COX targets. Specifically, these desmethyl derivatives acted as inducers of peroxisome proliferator-activated receptor γ (PPARγ)-dependent transcription, promoted adipocyte differentiation, and induced apoptosis in colon cancer cell lines acs.org. This suggests that this compound could potentially exhibit distinct pharmacological effects mediated through pathways independent of COX inhibition, such as modulation of PPARγ or induction of apoptosis.
Comparative Pharmacodynamic Studies with Piroxicam and Other Metabolites
Direct comparative pharmacodynamic studies specifically between piroxicam and this compound are scarce in the reviewed literature. This compound is primarily identified as an impurity or metabolite nih.gov. The only direct comparative statement found is that this compound has a "reversible action to COX" medchemexpress.com, which, without quantitative data, implies a potential interaction that may differ from piroxicam's potent inhibition.
Drawing parallels from other NSAIDs, the desmethylation of indomethacin and sulindac resulted in reduced COX inhibition acs.org. This supports the hypothesis that this compound might exhibit a weaker interaction with COX enzymes compared to piroxicam. Furthermore, studies on other piroxicam metabolites, such as 5'-hydroxypiroxicam (B1141874), suggest they possess little to no anti-inflammatory activity iarc.fr.
Investigation of Non-COX Related Pharmacological Effects
Research into the non-COX related pharmacological effects of this compound is primarily based on analogies drawn from studies of desmethyl derivatives of other NSAIDs. As noted, the desmethylation of indomethacin and sulindac led to the identification of compounds that activated PPARγ, induced adipocyte differentiation, and promoted apoptosis in cancer cell lines acs.org. These findings suggest potential therapeutic applications for desmethyl derivatives in areas such as cancer prevention and therapy, diabetes management, and Alzheimer's disease treatment acs.org.
While specific studies on this compound's direct interaction with PPARγ or its apoptotic effects are not detailed, the structural modification (desmethylation) known to unlock these pathways in related compounds suggests a similar potential for this compound. Additionally, some research has explored the broader potential of piroxicam metabolites to convert into central nervous system (CNS) acting depressants eurekaselect.com, though this compound is not specifically implicated in these pathways.
Toxicological Profile and Safety Assessment of Desmethyl Piroxicam
In Vitro Cytotoxicity and Genotoxicity Studies (Piroxicam)
Research investigating the in vitro effects of piroxicam (B610120) on human lymphocytes has indicated potential genotoxic activity at higher concentrations. Studies have shown that piroxicam can increase micronucleus frequency and significantly decrease the mitotic index in these cells. chemsrc.commayoclinic.org However, no difference in chromosomal abnormalities was observed at 24 and 48 hours of treatment in one study. chemsrc.com Cytotoxicity studies on cancer cell lines have also shown that piroxicam can decrease cell population and reduce cell viability at certain concentrations, with greater effects observed at 48 hours compared to 24 hours. chemsrc.compte.hu
In Vivo Toxicity Assessments (Piroxicam)
In vivo studies with piroxicam in various animal models have reported a range of toxic effects. Acute toxicity studies in monogastric animals have documented signs such as torticollis, somnolence, diarrhea, internal bleeding, and congestion of organs like the lung and liver. nih.govdrugbank.com Histopathological examinations of liver and kidney tissues in mice treated with piroxicam have revealed inflammatory cellular infiltration, vacuolated hepatocytes, dilated sinusoids, and changes in kidney structures such as shrunk glomeruli and tubular cell edema. nih.gov LD50 values for piroxicam vary across different species, indicating moderate to high toxicity depending on the animal model. drugbank.com
Role of Piroxicam in Piroxicam-Induced Adverse Effects
The mechanism of piroxicam-induced liver injury is not fully understood but is hypothesized to involve toxic metabolic intermediates formed during hepatic metabolism. trdizin.gov.tr Piroxicam's non-selective inhibition of cyclooxygenase (COX) enzymes, including COX-1, is associated with gastrointestinal toxicity, such as ulceration and bleeding, as COX-1 plays a role in protecting the gastric mucosa. researchgate.netdrugs.com Furthermore, NSAIDs, including piroxicam, can affect renal prostaglandin (B15479496) synthesis, potentially leading to renal dysfunction. pharmgkb.org
Immunological Considerations and Hypersensitivity Reactions (Piroxicam)
Piroxicam, like other NSAIDs, can be associated with hypersensitivity reactions. These can range from mild skin reactions to severe, life-threatening conditions such as Stevens-Johnson syndrome and toxic epidermal necrolysis. drugs.comrwandafda.gov.rw NSAID hypersensitivity can be immunologically mediated (e.g., IgE-dependent) or non-immunologically mediated (previously termed "pseudoallergic"). mhmedical.comdermnetnz.org Symptoms can include fever, rash, eosinophilia, and systemic involvement affecting multiple organs, sometimes referred to as Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS). trdizin.gov.trmedsafe.govt.nz While specific data on "Desmethyl piroxicam" is absent, the potential for hypersensitivity reactions is a known concern for the NSAID class to which piroxicam belongs. dermnetnz.orgmedlineplus.gov
Given the lack of specific data for "this compound," a detailed toxicological profile as requested cannot be provided for this specific compound.
Compound Name List:
Piroxicam
this compound (Information not found)
5'-Hydroxypiroxicam (B1141874) (Mentioned as a metabolite of piroxicam)
Analytical Methodologies for Desmethyl Piroxicam Quantification in Biological and Pharmaceutical Matrices
Chromatographic Techniques
Chromatographic methods are paramount for separating complex mixtures and quantifying analytes in biological and pharmaceutical samples.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
HPLC, particularly RP-HPLC, is a widely adopted technique for the analysis of piroxicam (B610120) and its related compounds. These methods typically involve a C18 stationary phase and a mobile phase composed of organic solvents (like methanol (B129727) or acetonitrile) and aqueous buffers. Detection is commonly performed using UV-Vis spectrophotometry.
While these studies primarily focus on piroxicam, the principles of RP-HPLC, including column selection and mobile phase composition, are generally applicable to the analysis of its metabolites like desmethyl piroxicam, provided appropriate method optimization is performed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
LC-MS/MS and UPLC-MS/MS offer enhanced sensitivity and selectivity, making them suitable for quantifying analytes in complex biological matrices. These techniques are crucial for metabolite analysis.
These advanced techniques are highly relevant for the precise quantification of this compound in biological samples due to their sensitivity and specificity, allowing for the detection of low concentrations.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a valuable technique for the identification and quantification of compounds, offering advantages like speed, cost-effectiveness, and reduced solvent consumption.
While these studies focus on piroxicam and its impurities, the HPTLC methodology, including stationary phases and detection wavelengths, can be adapted for the analysis of this compound, particularly for quality control in pharmaceutical formulations.
Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)
Capillary electrophoresis (CE) and capillary zone electrophoresis (CZE) are techniques that offer high separation efficiency and require minimal sample volumes.
CE techniques, with appropriate buffer systems and detection methods, can be applied to the quantification of this compound, especially in biological matrices.
Spectroscopic Methods
Spectroscopic methods, particularly UV-Visible spectrophotometry, are often used for the quantification of drugs when high selectivity is not the primary concern or as a complementary technique.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb UV or visible light.
While UV-Vis spectrophotometry is effective for piroxicam, its application to this compound would require validation to ensure specificity, especially in complex biological matrices where other compounds might absorb at similar wavelengths.
Sample Preparation Techniques
The analysis of this compound, as an impurity in pharmaceutical matrices, typically involves sample preparation steps to isolate and concentrate the analyte, while removing interfering substances. Common techniques employed in the analysis of piroxicam and its related compounds include:
Solid-Phase Extraction (SPE): SPE has been utilized for the extraction of piroxicam from various matrices, including pharmaceutical preparations and biological fluids lgcstandards.comnih.govitmuniversity.ac.in. This technique involves retaining the analyte on a solid sorbent, followed by elution with a suitable solvent.
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME has been developed for the extraction and determination of piroxicam in pharmaceutical preparations and human urine, offering a rapid and efficient approach ijbpas.comingentaconnect.com.
Protein Precipitation: Protein precipitation is a common preliminary step in bioanalytical sample preparation, particularly for biological fluids like plasma, to remove proteins and other macromolecules before chromatographic analysis vivanls.comontosight.ai.
While these techniques are generally applied to piroxicam analysis and impurity profiling scispace.comijsred.comsigmaaldrich.comresearchgate.netufrgs.brresearchgate.netfarmaciajournal.comajphs.combch.ronih.gov, specific protocols optimized exclusively for the isolation and quantification of this compound are not explicitly detailed in the available search results. The choice of sample preparation technique would depend on the matrix and the subsequent analytical method employed.
Method Validation Parameters
The validation of analytical methods is critical to ensure their reliability, accuracy, and suitability for intended purposes, including the quantification of impurities like this compound. Key validation parameters, typically assessed according to ICH guidelines, include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Studies for piroxicam and its impurities have demonstrated linearity over various concentration ranges scispace.comijsred.comsigmaaldrich.comufrgs.brresearchgate.netajphs.comnih.govresearchgate.net. For example, linearity for piroxicam was observed in the range of 0.23–28.79 µg/mL ijsred.comresearchgate.net. For Piroxicam Impurity A and B, linearity was assessed up to 12 µg/mL ufrgs.br.
Accuracy: The closeness of agreement between the value found and an accepted reference value. Accuracy is often expressed as percent recovery and is determined by analyzing samples with known concentrations clearsynth.comvivanls.comscbt.comjfda-online.comnveo.orgnih.govscispace.comingentaconnect.comijsred.comsigmaaldrich.comufrgs.brresearchgate.netajphs.comresearchgate.net. Recoveries for piroxicam and its impurities generally fall within acceptable ranges, often above 95% scbt.comjfda-online.comscispace.comingentaconnect.comijsred.comufrgs.brresearchgate.net.
Precision: The closeness of agreement between a series of measurements obtained from the same sample under prescribed conditions. Precision is typically evaluated as repeatability (intra-day) and intermediate precision (inter-day), expressed as relative standard deviation (RSD) clearsynth.comvivanls.comscbt.comjfda-online.comingentaconnect.comijsred.comsigmaaldrich.comufrgs.brresearchgate.netajphs.comresearchgate.net. RSD values below 2% are often considered acceptable ijsred.comresearchgate.net.
Selectivity/Specificity: The ability of the method to measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components clearsynth.comnih.govingentaconnect.comijsred.comsigmaaldrich.comresearchgate.netfarmaciajournal.comajphs.comresearchgate.net.
Sensitivity: Parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively clearsynth.comscbt.comjfda-online.comnveo.orgnih.govscispace.comaxios-research.comingentaconnect.comijsred.comsigmaaldrich.comufrgs.brresearchgate.netajphs.comresearchgate.net. For Piroxicam Impurity B (likely this compound), LOD and LOQ values of 0.37 and 1.1 µg/mL, respectively, were reported in one study ufrgs.br.
While these parameters are generally applied in the validation of analytical methods for piroxicam and its impurities, specific, detailed validation data exclusively for this compound using spectrofluorimetry or derivative spectrophotometry are not explicitly provided in the reviewed literature.
Structure Activity Relationships Sar and Structure Metabolism Relationships Smr of Desmethyl Piroxicam
Molecular Interactions Influencing Biological Activity
Piroxicam (B610120) exerts its primary therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain patsnap.comdrugbank.comncats.iochemicalbook.comfrontiersin.orgnih.govnih.govnih.gov. The molecule's structure, characterized by a 1,2-benzothiazine 1,1-dioxide core with a 4-hydroxy-2-methyl-N-(2-pyridyl) substituent, is critical for this interaction nih.govresearchgate.net. The enol group and the pyridine (B92270) moiety are particularly important for binding to the active site of COX enzymes nih.goviarc.fr.
While COX inhibition is the predominant mechanism, piroxicam has also been implicated in other molecular interactions. For instance, studies suggest it can inhibit NMDA receptor-mediated excitotoxicity by allosterically modulating the GluN2B subunit, similar to Ifenprodil nih.gov. This interaction highlights that the structural features of piroxicam allow for engagement with targets beyond COX enzymes.
Desmethyl Piroxicam, by definition, lacks the N-methyl group present in piroxicam. This structural alteration is expected to influence its binding affinity and efficacy at various biological targets. The absence of the methyl group could subtly alter the molecule's electronic distribution, lipophilicity, and steric fit within the binding pockets of enzymes like COX or receptors like the NMDA receptor. Such changes could lead to modifications in potency, selectivity, or even the introduction of novel interactions not observed with the parent compound. For example, the N-methyl group in piroxicam has been noted to increase absorption and slow hydroxylation, suggesting its role in pharmacokinetic properties iarc.fr. The removal of this group in this compound would likely impact these aspects, potentially altering its metabolic fate and duration of action.
Impact of Demethylation on Pharmacological Profile
The demethylation of piroxicam, resulting in this compound, represents a significant structural modification that can profoundly impact the molecule's pharmacological profile. The primary pharmacological activity of piroxicam is its anti-inflammatory and analgesic action, mediated by COX inhibition patsnap.comdrugbank.comncats.iochemicalbook.comfrontiersin.orgnih.govnih.govnih.gov. The N-methyl group in piroxicam plays a role in its pharmacokinetic properties, influencing absorption and metabolic clearance iarc.fr.
The removal of this methyl group in this compound could lead to several changes:
Modified Pharmacokinetics (ADME):
Absorption: Changes in lipophilicity due to demethylation could influence oral absorption.
Distribution: The volume of distribution might be altered if the methyl group significantly impacts protein binding or tissue partitioning.
Metabolism: The N-methyl group is a site for potential metabolic transformations. Its absence means this compound would not undergo N-demethylation. However, it might be subject to other metabolic pathways, or its metabolism might be influenced by the same enzymes (e.g., CYP2C9) that metabolize piroxicam, but potentially with different kinetics. The primary metabolic pathway for piroxicam involves hydroxylation by CYP2C9 iarc.frpharmgkb.orgnih.gov. The presence or absence of the N-methyl group could influence the rate or regioselectivity of these metabolic processes.
Excretion: Altered metabolism and distribution would subsequently affect excretion patterns.
Off-Target Effects: As piroxicam interacts with other targets like NMDA receptors nih.gov, this compound might exhibit a different spectrum of off-target activities or potencies.
Without specific comparative studies on this compound, these effects are inferred from the known SAR of piroxicam and the general principles of medicinal chemistry, where minor structural changes can lead to significant alterations in biological activity and pharmacokinetic behavior.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are indispensable tools for dissecting the SAR and SMR of drug molecules, including this compound. These methods allow researchers to predict molecular behavior, interactions, and properties without extensive experimental synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity nih.govrsc.orgnih.gov. By analyzing known piroxicam analogs and potentially synthesizing this compound and related structures, QSAR models can be developed to predict how variations in structure, such as the presence or absence of the N-methyl group, influence COX inhibition or other biological activities googleapis.compte.hu.
Molecular Docking: This technique simulates the binding of a ligand (this compound) to a target protein (e.g., COX enzymes, NMDA receptor subunits) to predict binding modes, affinities, and key interactions nih.govnih.govresearchgate.netnih.govnih.govkallipos.grresearchgate.net. Docking studies can reveal how the absence of the methyl group affects the hydrogen bonding, hydrophobic interactions, and van der Waals forces between this compound and its target, providing insights into its altered activity. For instance, docking studies on piroxicam itself have elucidated its interaction with DNA and enzymes nih.govnih.gov.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, offering a more comprehensive understanding of how this compound interacts with its biological environment, including protein binding sites and cell membranes nih.govkallipos.grresearchgate.net. These simulations can reveal conformational changes and binding stability that might differ from piroxicam.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models, coupled with in silico predictions of metabolic enzymes (like CYP2C9), can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. Such models can predict how genetic polymorphisms in metabolizing enzymes (e.g., CYP2C9, which metabolizes piroxicam) might affect the pharmacokinetics of this compound, aiding in understanding its SMR researchgate.net.
These computational approaches are vital for rational drug design, allowing for the virtual screening of potential analogs and the optimization of lead compounds like this compound for improved efficacy and safety profiles.
Design and Synthesis of this compound Analogs for SAR/SMR Studies
The exploration of SAR and SMR for this compound often involves the design and synthesis of novel analogs. This process aims to systematically probe how specific structural modifications influence biological activity and metabolic fate.
Design Principles:
Target-Oriented Design: Analogs can be designed to enhance binding affinity and selectivity for specific targets, such as COX-2 over COX-1, or to improve interactions with other identified targets.
Metabolism-Oriented Design: Analogs can be synthesized to improve metabolic stability, reduce the formation of toxic metabolites, or alter pharmacokinetic parameters like half-life. For this compound, analogs could be designed to investigate the impact of further modifications on the N-H group or other parts of the molecule.
QSAR-Guided Design: Insights from QSAR models can guide the selection of specific structural modifications predicted to yield improved activity or desirable ADME properties nih.govnih.gov.
Synthesis Strategies:
The synthesis of this compound analogs would typically build upon established synthetic routes for piroxicam. Key strategies might include:
Modification of the N-H Group: Since this compound has a secondary amine (N-H) where piroxicam has a tertiary amine (N-CH3), this site offers opportunities for derivatization. Analogs could be synthesized by alkylating this nitrogen with various groups to explore SAR and SMR.
Scaffold Modifications: Alterations to the benzothiazine core, the pyridine ring, or the amide linkage could be explored. For example, introducing substituents at different positions on these rings could modulate electronic properties, steric bulk, and lipophilicity, thereby influencing biological activity and metabolism.
Prodrug Strategies: Analogs could be designed as prodrugs of this compound, which are inactive but are converted to the active form in vivo, potentially improving delivery or reducing toxicity.
The synthesis of such analogs, followed by their biological evaluation (e.g., in vitro enzyme assays, cell-based assays, and in vivo pharmacokinetic studies), allows for the systematic mapping of SAR and SMR. For instance, studies on metal complexes of piroxicam have shown that chelation can significantly alter antibacterial and anticancer activities, demonstrating how structural modifications can lead to novel pharmacological profiles nih.govnih.govresearchgate.net. Similarly, research on indomethacin (B1671933) and sulindac (B1681787) analogs has shown that removing specific groups can selectively eliminate COX inhibitory activity while retaining other biological effects, highlighting the importance of subtle structural changes acs.org.
Preclinical Research and in Vitro/in Vivo Models for Desmethyl Piroxicam
In Vitro Cellular and Biochemical Assays
In vitro assays are foundational in preclinical drug evaluation, providing initial insights into a compound's biological activity, mechanism of action, and potential efficacy or toxicity without the use of live animals. For NSAIDs, a primary target is the cyclooxygenase (COX) enzyme family, which plays a crucial role in the inflammatory pathway.
Piroxicam (B610120) has been characterized for its COX inhibitory activity, with reported IC50 values indicating its potency against both COX-1 and COX-2 enzymes in human monocytes chemsrc.com. Specifically, piroxicam exhibits an IC50 of approximately 47 μM for COX-1 and 25 μM for COX-2 chemsrc.com.
Importantly, studies on related NSAIDs, such as indomethacin (B1671933) and sulindac (B1681787), have investigated the impact of demethylation on their biological activity. Research indicates that desmethyl derivatives of these compounds can exhibit significantly reduced COX inhibitory potency compared to their parent molecules acs.org. This suggests that desmethyl piroxicam, if it possesses similar structural modifications, might also display altered COX inhibition profiles, potentially with diminished activity.
Other in vitro models that could be applied to this compound include assays evaluating its effects on cartilage metabolism, such as the synthesis of glycosaminoglycans (GAGs) and collagen nih.gov. Additionally, cell-based assays assessing cytotoxicity, cell viability, and the modulation of specific cellular pathways would be instrumental in understanding its potential biological effects. Permeability studies using artificial membrane models, like the Parallel Artificial Membrane Permeability Assay (PAMPA), are also employed to predict a compound's ability to cross biological barriers researchgate.net.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound | Target | IC50 Value (μM) | Source |
| Piroxicam | COX-1 | 47 | chemsrc.com |
| Piroxicam | COX-2 | 25 | chemsrc.com |
| Related Desmethyl NSAIDs (e.g., Indomethacin, Sulindac) | COX-1/COX-2 | Reduced potency | acs.org |
| This compound (Inferred) | COX-1/COX-2 | Likely reduced potency | acs.org |
Animal Models for Pharmacokinetic and Pharmacodynamic Investigations
In vivo studies in animal models are essential for evaluating how a drug candidate behaves in a complex biological system. Pharmacokinetic (PK) studies assess the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic (PD) studies evaluate its biological effects.
Pharmacokinetic Studies: Studies investigating the pharmacokinetics of piroxicam in various animal species, including rats and dogs, have provided valuable data on parameters such as elimination half-life, volume of distribution, and clearance nih.govnih.gov. For instance, piroxicam in dogs exhibits an elimination half-life of approximately 40.2 hours, a volume of distribution of 0.29 L/kg, and a body clearance rate of 0.066 L/h nih.gov. In rhesus monkeys, rats, and dogs, piroxicam undergoes metabolism via pathways including N-demethylation, hydroxylation, and cyclodehydration nih.gov. The identification of N-demethylation as a metabolic pathway for piroxicam directly implicates this compound as a metabolite, making it a key analyte in such pharmacokinetic investigations.
Pharmacodynamic Studies: Pharmacodynamic investigations for piroxicam in animal models have focused on its anti-inflammatory and analgesic effects, often by measuring markers of inflammation such as prostaglandin (B15479496) E2 levels or assessing physical signs like joint swelling nih.gov. Studies have also explored its impact on cartilage metabolism nih.gov and its potential effects in disease models, such as tumor reduction in dogs nih.gov.
Table 2: Representative In Vivo Pharmacokinetic Parameters for Piroxicam in Animal Models
| Animal Model | Parameter | Value (Approximate) | Source |
| Dogs | Elimination Half-life (t½) | 40.2 hours | nih.gov |
| Dogs | Volume of Distribution (Vd) | 0.29 L/kg | nih.gov |
| Dogs | Body Clearance (Cl) | 0.066 L/h | nih.gov |
| Rats | PK studied | Yes | nih.gov |
| Goats | PK studied | Yes | walshmedicalmedia.com |
Application of Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool that integrates physiological information with drug-specific data to predict a compound's behavior in the body. This approach can simulate drug concentrations in various tissues and organs, aiding in the prediction of efficacy, toxicity, and drug-drug interactions.
PBPK models have been developed for piroxicam, particularly to understand the impact of genetic polymorphisms in cytochrome P450 enzymes, such as CYP2C9, on its pharmacokinetics nih.govresearchgate.netresearchgate.net. These models have successfully predicted altered plasma concentration-time profiles and pharmacokinetic parameters (e.g., AUC, Cmax, t½) in individuals with different CYP2C9 genotypes nih.govresearchgate.net. For instance, PBPK simulations have shown that individuals with CYP2C91/2 and CYP2C91/3 genotypes may have 1.83-fold and 2.07-fold higher AUCinf values, respectively, compared to CYP2C91/1 genotypes nih.govresearchgate.net. Fold errors for predicted versus observed parameters, such as AUC and Cmax, typically fall within acceptable ranges (e.g., 0.57-1.59 for AUC, 0.63-1.39 for Cmax) in validated PBPK models nih.govresearchgate.net.
PBPK modeling is also utilized to assess the influence of formulation on drug disposition mdpi.com. Given that this compound is a metabolite, PBPK models could be instrumental in predicting its formation rate, distribution, and elimination, especially if its metabolic clearance is significantly influenced by specific enzymes or transporters.
Table 3: PBPK Modeling Outputs for Piroxicam (Illustrative Examples)
| Comparison Group (vs. CYP2C91/1) | Parameter | Fold Change (Predicted) | Source |
| CYP2C91/2 | AUCinf | 1.83 | nih.govresearchgate.net |
| CYP2C91/3 | AUCinf | 2.07 | nih.govresearchgate.net |
| CYP2C93/3 | AUCinf | 6.43 | nih.govresearchgate.net |
| General PK Parameters | AUC Fold Error Range | 0.57 – 1.59 | nih.govresearchgate.net |
| General PK Parameters | Cmax Fold Error Range | 0.63 – 1.39 | nih.govresearchgate.net |
| General PK Parameters | t½ Fold Error Range | 0.65 – 1.51 | nih.govresearchgate.net |
Emerging Technologies in Preclinical Evaluation
The field of preclinical drug evaluation is continuously evolving, with a growing emphasis on advanced in vitro and in silico methodologies to improve the predictivity of preclinical data and reduce reliance on animal testing. Emerging technologies include:
3D Cell Culture Models: Organoids and other three-dimensional (3D) cell culture systems are increasingly used to better mimic the complex microenvironment and cellular architecture of human tissues, offering more physiologically relevant in vitro data compared to traditional 2D cultures mdpi.comlek.com.
Microphysiological Systems (MPS) / Organ-on-a-Chip: These technologies create miniature, functional models of human organs or organ systems, allowing for the study of drug interactions and effects in a more dynamic and integrated manner mdpi.comlek.com.
High-Throughput Screening (HTS): Advanced HTS platforms enable the rapid screening of large compound libraries, accelerating the identification of potential drug candidates and the characterization of their biological activity mdpi.com.
Computational Modeling: Beyond PBPK, other in silico approaches, including quantitative structure-activity relationship (QSAR) modeling and artificial intelligence (AI)-driven predictions, are being integrated into preclinical workflows to predict drug properties and potential liabilities early in the discovery process mdpi.com.
These advanced technologies hold promise for a more comprehensive and predictive preclinical assessment of drug metabolites like this compound, potentially providing deeper insights into their pharmacological profiles and safety before progression to clinical studies.
Compound Names Listed:
this compound
Piroxicam
Indomethacin
Sulindac
Sulindac sulfide (B99878)
Pimobendan
Nefopam
Valdecoxib
Parecoxib
Clinical Research and Translational Aspects of Desmethyl Piroxicam
Desmethyl Piroxicam (B610120) as a Biomarker for Piroxicam Exposure or Metabolism
The presence and concentration of desmethyl piroxicam in biological samples can serve as an indicator of piroxicam exposure and the metabolic pathways involved in its processing within the body. Piroxicam is extensively metabolized in the liver, with hydroxylation of the pyridyl ring being a primary metabolic pathway, leading to the formation of metabolites such as 5'-hydroxypiroxicam (B1141874). While direct studies focusing on this compound as a specific biomarker for piroxicam exposure are limited in the provided search results, the general principle of monitoring drug metabolites to assess exposure and metabolic activity is well-established. Studies have developed analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify piroxicam and its metabolites in biological matrices like plasma and urine researchgate.netscielo.br. The ability to accurately measure these metabolites is crucial for pharmacokinetic studies and for understanding inter-individual variability in drug response.
Significance in Clinical Pharmacogenetics and Personalized Medicine
Pharmacogenetics, the study of how genes affect a person's response to drugs, is a cornerstone of personalized medicine accp.comnih.gov. Piroxicam's metabolism is significantly influenced by genetic polymorphisms in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, with CYP2C9 being a key enzyme scielo.brdovepress.comnih.govmims.comnih.goviarc.frpharmgkb.orgresearchgate.netpharmgkb.org. Individuals with specific CYP2C9 genotypes, such as 1/2 or 1/3, may exhibit reduced CYP2C9 activity, leading to impaired piroxicam clearance and higher systemic concentrations of the drug nih.govnih.govpharmgkb.org. This altered metabolism can potentially increase the risk of adverse effects.
While the direct role of this compound in pharmacogenetic variability is not explicitly detailed in the provided snippets, its formation is linked to the metabolic pathways influenced by these enzymes. Understanding these genetic variations allows for a more personalized approach to piroxicam therapy, aiming to optimize efficacy and minimize toxicity by predicting how an individual might metabolize the drug accp.comnih.govnih.govpharmgkb.orgpharmgkb.orgbiomedpharmajournal.orgnih.govaetna.comuspharmacist.comfda.govgeneyx.comsouthcarolinablues.com. For instance, individuals identified as poor CYP2C9 metabolizers may benefit from dose adjustments or alternative therapies not reliant on this metabolic pathway mims.comnih.govpharmgkb.org.
Considerations in Pharmaceutical Development and Regulatory Science
The development of analytical methods for detecting and quantifying drug metabolites like this compound is critical for pharmaceutical development and regulatory submissions. Techniques such as HPLC and LC-MS/MS are employed for accurate quantification in various biological samples researchgate.netscielo.brajphs.comscispace.comnih.gov. These methods require rigorous validation according to guidelines like those from the International Conference on Harmonisation (ICH) to ensure linearity, accuracy, precision, and sensitivity ajphs.com.
Regulatory bodies, such as the FDA, evaluate drug submissions that include data on drug metabolism and metabolite profiles. Understanding the formation, disposition, and potential activity of metabolites is part of the comprehensive drug assessment process. Reference standards for drug metabolites, such as Piroxicam EP Impurity B (also known as N-Desmethyl Piroxicam), are vital for quality control and analytical method development in commercial manufacturing and regulatory applications veeprho.com. The development of robust analytical techniques ensures compliance with regulatory standards and supports the safety and efficacy evaluations of piroxicam and its related compounds.
Observational Studies and Clinical Trials Involving Piroxicam and its Metabolites
Clinical trials and observational studies are essential for understanding the real-world behavior of drugs and their metabolites. While many studies focus on piroxicam's efficacy and safety, some have investigated its pharmacokinetic profiles and metabolite levels. For example, studies have measured piroxicam and its major metabolite, 5'-hydroxypiroxicam, in plasma and saliva following oral administration to assess pharmacokinetic parameters researchgate.net. Clinical trials involving piroxicam have provided data on its efficacy and tolerability, with analyses often stratifying results by dose, duration, and comparator drugs nih.gov.
Observational studies have also highlighted potential associations between piroxicam use and gastrointestinal toxicity relative to other NSAIDs nih.govnih.govmedicines.org.aupfizer.comrwandafda.gov.rwmedcentral.comhas-sante.fr. Although direct reporting on this compound levels in these broad clinical trials is not explicitly detailed in the provided snippets, the general framework of monitoring drug and metabolite concentrations in human subjects is standard practice. These studies contribute to a comprehensive understanding of piroxicam's behavior in diverse patient populations.
Future Research Directions and Unexplored Therapeutic Potential
The potential for desmethyl analogs of NSAIDs to act at non-COX targets, as suggested in the context of indomethacin (B1671933) and sulindac (B1681787), hints at unexplored therapeutic avenues acs.org. While this specific study did not involve piroxicam, it raises the possibility that this compound itself might possess unique biological activities or offer a different therapeutic profile compared to the parent drug. Further research could focus on:
Quantitative analysis: Developing and validating sensitive methods for quantifying this compound in various biological matrices to better understand its formation and elimination kinetics.
Pharmacogenetic correlations: Investigating how specific genetic variations influence the production and clearance of this compound, thereby refining personalized medicine approaches for piroxicam.
Pharmacological activity: Evaluating the potential pharmacological activity of this compound, including its interaction with COX enzymes or other cellular targets, which could uncover novel therapeutic applications.
Biomarker utility: Further establishing this compound's utility as a reliable biomarker for piroxicam exposure or specific metabolic phenotypes.
Q & A
Q. How can spectrophotometric methods be optimized for detecting piroxicam and its metabolites in biological samples?
Spectrophotometric detection of piroxicam and metabolites like 5’-hydroxypiroxicam can be enhanced using ion-pair complex formation with bromocresol green (BCG). This method improves selectivity by leveraging π→π* electronic transitions in conjugated double bonds (common in piroxicam’s structure) and auxochrome groups (-OH) to amplify absorbance signals. For fluorescence-based detection, nitrogen-doped graphene quantum dots (N-GQDs) and phenylalanine-coated gold nanoparticles (Au NPs) provide a sensitive platform. The (F-F0)/F0 ratio, measured at 440 nm, correlates linearly with piroxicam concentration, enabling quantification in low-concentration biological matrices .
Q. What chromatographic techniques resolve discrepancies in pharmacokinetic data for piroxicam metabolites?
High-performance liquid chromatography (HPLC) with a mobile phase of 70% 0.1 M phosphate buffer (pH 3.2) and 30% acetonitrile effectively separates piroxicam from 5’-hydroxypiroxicam, achieving retention times of ~11 min and ~12 min, respectively. For impurity profiling, LC-Q-TOF/MS identifies structurally related degradation products (e.g., desmethyl derivatives) by comparing fragmentation patterns with reference standards. Statistical validation using WinNonlin® software ensures linear regression models (r² > 0.99) for plasma concentration curves, reducing inter-study variability .
Q. How do polymer matrices affect the thermal stability of encapsulated piroxicam?
Differential scanning calorimetry (DSC) reveals that encapsulation in carboxymethylcellulose/gelatin blends shifts piroxicam’s melting peak from 198–200°C to 194°C, indicating amorphous dispersion within the matrix. X-ray diffraction (XRD) confirms the loss of crystalline peaks, suggesting improved solubility. For PHB/chitosan systems, a single endothermic event at lower temperatures (~204°C) demonstrates thermal stabilization via molecular interactions between the drug and polymer .
Advanced Research Questions
Q. What experimental designs optimize nanoformulations of piroxicam for enhanced bioavailability?
A 3-factor, 3-level Box-Behnken design (BBD) is optimal for proniosome formulation. Independent variables (molar ratio of Span 60:cholesterol, surfactant loading, drug amount) are modeled using second-order polynomial equations. Contour plots predict maximum drug entrapment (e.g., 85%) at specific variable combinations (e.g., X1 = 0, X2 = -0.158). Checkpoint analysis validates the model’s accuracy (±5% error). Similarly, fractional factorial designs (FFD 26-2) screen SNEDDS components (oil, surfactant, co-surfactant ratios) by analyzing droplet size (<200 nm) and transmittance (>90%) .
Q. How do physiologically-based pharmacokinetic (PBPK) models account for enterohepatic circulation (EHC) effects on piroxicam’s plasma concentration?
A time-delay model incorporating discontinuous gastric emptying and EHC mechanisms quantifies piroxicam’s plasma profiles. The model partitions the dose into absorbable fractions (F1, F2) with time delays (τ1, τ2) between gastric release and hepatic recycling. Verification via HPLC-measured plasma concentrations in healthy volunteers shows agreement between observed and predicted profiles (R² > 0.95). This approach isolates dissolution-rate-limited vs. permeation-rate-limited absorption phases .
Q. What in vitro models predict dissolution-absorption relationships for piroxicam formulations?
A continuous dissolution/Caco-2 system simulates oral absorption by sequentially coupling dissolution apparatuses with Caco-2 monolayers. For slow-dissolving piroxicam formulations, the system identifies dissolution-rate-limited absorption (tmax > 6 hr), while fast-dissolving formulations shift to permeation-rate-limited kinetics. This model aligns with clinical data, confirming croscarmellose sodium’s role in enhancing permeability (p < 0.05) without altering solubility .
Q. How does the Biopharmaceutics Classification System (BCS) influence biowaiver decisions for piroxicam formulations?
Piroxicam’s BCS Class II classification (low solubility, high permeability) supports biowaivers for immediate-release (IR) formulations if dissolution similarity (f2 > 50) is achieved across pH 1.2, 4.5, and 6.8. Critical excipients (e.g., microcrystalline cellulose) must match reference products. Dissolution criteria (≥85% in 30 min) mitigate Cmax variability risks, as absorption extent (AUC) is formulation-independent. In vitro-in vivo correlation (IVIVC) studies using Caco-2 models further validate biowaiver eligibility .
Q. What statistical approaches mitigate variability in detecting low-concentration piroxicam metabolites?
Partial least squares regression (PLSR) with genetic algorithm (GA)-optimized wavelength selection reduces spectral noise in UV-Vis data, improving detection limits for 5’-hydroxypiroxicam to 0.1 µg/mL. Multivariate calibration models (R² = 0.98, RMSE < 0.05) resolve overlapping absorbance peaks from endogenous compounds in herbal matrices. For plasma samples, bootstrapping methods validate HPLC precision (CV < 5%) at concentrations as low as 10 ng/mL .
Methodological Considerations for Data Contradictions
Q. How are discrepancies in piroxicam’s COX-2 inhibition efficacy resolved across formulation types?
Immunohistochemical analysis of SNEDDS formulations vs. suspensions demonstrates reduced COX-2 expression (brown cell count: 0 vs. 15%) due to enhanced mucosal permeability. Discrepancies arise from variable drug-loading efficiency (>95% in SNEDDS vs. 70% in suspensions). Methodological standardization of emulsification time (<60 sec) and droplet size (<150 nm) minimizes inter-study variability .
Q. What strategies address conflicting reports on piroxicam’s antitumor mechanisms?
Dual-axis experimental designs combine apoptosis assays (TUNEL staining) with antiangiogenic models (chick chorioallantoic membrane). Dose-response studies (10–100 µM) differentiate COX-2-dependent apoptosis (IC50 = 50 µM) from COX-independent pathways (e.g., caspase-3 activation at IC50 = 75 µM). Contradictions in literature often stem from varying cell lines (e.g., bladder vs. intestinal cancer models) and formulation-dependent bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
